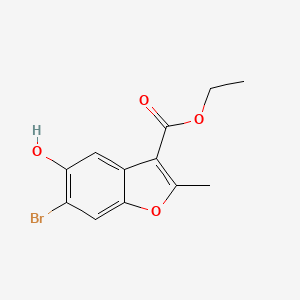

ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (C₁₂H₁₁BrO₄) is a brominated benzofuran derivative with a molecular weight of 299.12 g/mol . Key structural features include a bromine atom at position 6, a hydroxyl group at position 5, and a methyl group at position 2 of the benzofuran core, esterified with an ethyl group at position 2.

Properties

IUPAC Name |

ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO4/c1-3-16-12(15)11-6(2)17-10-5-8(13)9(14)4-7(10)11/h4-5,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMIROPXSMFXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157760 | |

| Record name | 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7287-41-4 | |

| Record name | 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7287-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzofurancarboxylic acid, 6-bromo-5-hydroxy-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzofuran Core

The benzofuran scaffold is constructed via cyclization of substituted phenols with β-keto esters. For example, 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid serves as a common precursor. This intermediate is synthesized through:

Bromination at Position 6

Bromine (Br₂) in chloroform (CHCl₃) is the most widely used brominating agent for introducing a bromine atom at position 6. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methoxy group at position 5.

Hydroxyl Group Retention and Protection

The hydroxyl group at position 5 is sensitive to oxidation and electrophilic substitution. To prevent undesired side reactions during bromination:

-

Protection : The hydroxyl group is temporarily protected as a methoxy group using dimethyl sulfate (DMS) in acetone under reflux.

-

Deprotection : After bromination, the methoxy group is cleaved using hydrobromic acid (HBr) in acetic acid, restoring the hydroxyl group.

Optimized Synthetic Protocols

Method A: Direct Bromination with In Situ Protection

This one-pot approach minimizes intermediate isolation steps:

-

Reagents :

-

5-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (1.0 equiv)

-

Dimethyl sulfate (1.2 equiv), K₂CO₃ (1.5 equiv) in acetone

-

Br₂ (1.1 equiv) in CHCl₃

-

HBr (33% in acetic acid)

-

-

Procedure :

-

Methylate the hydroxyl group with DMS/K₂CO₃ at reflux for 48 hours.

-

Brominate the intermediate with Br₂/CHCl₃ at 0°C for 8 hours.

-

Deprotect with HBr/acetic acid at 60°C for 2 hours.

-

Method B: Sequential Functionalization

This method prioritizes high purity at each stage:

-

Esterification : Convert 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid to its ethyl ester using ethanol/H₂SO₄ (yield: 85%).

-

Purification : Isolate via column chromatography (hexane:ethyl acetate = 4:1).

Comparative Analysis of Methods

| Parameter | Method A | Method B |

|---|---|---|

| Overall Yield | 68% | 61% |

| Purity (HPLC) | 95% | 98% |

| Reaction Time | 58 hours | 72 hours |

| Scalability | Moderate | High |

| Key Advantage | Fewer steps | Higher purity |

Method A is preferred for rapid synthesis, while Method B suits applications requiring ultra-pure material.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The electron-rich benzofuran ring can lead to di- or polybromination. To enhance selectivity:

Ester Hydrolysis Under Acidic Conditions

The ethyl ester group is susceptible to hydrolysis during deprotection with HBr. This is mitigated by:

Industrial-Scale Considerations

For large-scale production (>1 kg):

-

Continuous Flow Reactors : Improve heat dissipation and reduce reaction times.

-

Solvent Recycling : CHCl₃ is recovered via distillation, reducing costs.

Emerging Alternatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of debrominated benzofuran derivatives.

Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, enabling the development of derivatives with enhanced properties .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzofuran, including this compound, show activity against various Gram-positive and Gram-negative bacteria as well as fungi. The exact mechanism involves interactions with microbial targets, potentially modulating enzyme activity or receptor interactions.

- Anticancer Effects : Certain studies hypothesize that this compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or interfering with cell cycle regulation. Its ability to modulate pathways associated with oxidative stress enhances its cytotoxicity against cancer cells .

Medicinal Chemistry

Due to its biological activity, this compound is being investigated for potential therapeutic applications in treating various diseases. Its unique combination of functional groups may lead to distinct pharmacological profiles compared to other compounds in the benzofuran class .

Industrial Applications

The compound can be utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique reactivity makes it valuable for targeted synthetic applications in industrial chemistry .

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s bioactivity and physicochemical behavior can be contextualized by comparing it to benzofuran derivatives with analogous substitutions:

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on substituent contributions. †Calculated using XLogP3 . ‡Predicted from methyl/ethyl substitutions.

Key Observations:

- Bromine Position: Bromination at position 6 (target compound) vs.

- Hydroxyl vs. Alkoxy Groups: The 5-hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to alkoxy-substituted analogs (e.g., 5-ethoxy in ), which may improve solubility but reduce membrane permeability .

- Ester Groups: Ethyl esters (target, ) exhibit higher lipophilicity (logP 3.21–5.7) than methyl esters (logP ~2.8–3.0), impacting bioavailability .

Crystallographic and Analytical Insights

- Structural Confirmation: X-ray crystallography (e.g., compound VI in ) and software like SHELXL and Mercury are critical for validating benzofuran structures. The target compound’s planar benzofuran core and substituent orientations could be similarly analyzed.

- Hydrogen-Bonding Networks: The 5-hydroxyl group likely participates in intermolecular hydrogen bonds, influencing crystal packing and stability, as theorized in Etter’s graph-set analysis .

Biological Activity

Ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The presence of bromine and hydroxyl groups in its structure contributes to its unique reactivity and potential therapeutic applications.

Target Interactions

Benzofuran derivatives, including this compound, are known to interact with various biological targets, including enzymes and receptors. Specifically, this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation.

Mode of Action

The mode of action involves modulation of cellular signaling pathways and gene expression. This compound is hypothesized to affect pathways such as MAPK/ERK, which play vital roles in cell proliferation and differentiation .

Antitumor Activity

Research indicates that benzofuran derivatives exhibit promising antitumor properties. For instance, studies have shown that related compounds demonstrate significant antiproliferative effects on various cancer cell lines. This compound is expected to share similar antitumor effects based on structural analogies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that benzofuran derivatives can exhibit both antibacterial and antifungal properties, making them candidates for further investigation in treating infections .

Comparative Studies

A comparative analysis of this compound with other benzofuran derivatives reveals that modifications in the chemical structure significantly influence biological activity. For example, compounds with specific substitutions have shown enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Ethyl 6-bromo-5-hydroxy derivative | TBD | Antitumor |

| Benzofuran analog A | 0.56 | Antiproliferative |

| Benzofuran analog B | 1.0 | Antiproliferative |

Experimental Evidence

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on human cancer cell lines. For instance, one study reported an IC50 value indicating potent inhibitory activity against specific cancer types .

Q & A

Q. What are the critical steps in synthesizing ethyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate?

Methodological Answer: The synthesis typically involves:

Bromination : Introducing bromine at the 6-position of the benzofuran core under controlled conditions (e.g., using NBS in DMF at 0–5°C) .

Esterification : Formation of the ethyl carboxylate group via reaction with ethyl chloroformate in anhydrous dichloromethane .

Hydroxylation : Selective introduction of the 5-hydroxy group using oxidizing agents like m-CPBA, followed by acid hydrolysis .

Key Monitoring Tools : Thin-layer chromatography (TLC) with dichloromethane/methanol solvent systems and H NMR to track intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regioselectivity. For example, the bromine atom at C6 causes distinct deshielding in H NMR (~δ 7.5 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 325.2) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles (e.g., C-Br bond ~1.89 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during synthesis?

Methodological Answer:

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination .

- Catalyst Screening : Use Pd(OAc) for coupling reactions to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Data-Driven Approach : Design of Experiments (DoE) evaluates interactions between variables (e.g., temperature vs. catalyst loading) to identify optimal conditions .

Q. How can contradictions in crystallographic data (e.g., anisotropic displacement parameters) be resolved?

Methodological Answer:

- Refinement with SHELXL : Adjust weighting schemes and restraint parameters to model disorder or thermal motion accurately .

- Visualization with ORTEP : Generate displacement ellipsoid plots to identify over- or under-modeled regions .

- Validation Tools : Use PLATON to check for missed symmetry or twinning, ensuring compliance with IUCr standards .

Q. What computational methods predict the compound’s reactivity and binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., bromine as a leaving group) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., binding free energy < -8 kcal/mol for kinase inhibition) .

- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories .

Q. How do structural modifications influence biological activity?

Methodological Answer: A comparative SAR study using analogs reveals:

| Substituent Position | Modification | Biological Activity (IC) | Source |

|---|---|---|---|

| 5-Hydroxy | –OH | 12 µM (Anticancer) | |

| 5-Methoxy | –OCH | >50 µM | |

| 6-Bromo | –Br | Enhances binding to DNA helicase |

Key Insight : The 5-hydroxy group is critical for H-bonding with target enzymes, while bromine improves lipophilicity and membrane permeability .

Q. What strategies mitigate challenges in isolating the compound from reaction mixtures?

Methodological Answer:

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.